molecular formula C8H8ClNO4S B1330422 Sulfone, 2-chloroethyl p-nitrophenyl CAS No. 6461-63-8

Sulfone, 2-chloroethyl p-nitrophenyl

Cat. No. B1330422
CAS RN: 6461-63-8
M. Wt: 249.67 g/mol
InChI Key: XJTIHTHZQXELBZ-UHFFFAOYSA-N
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Description

“Sulfone, 2-chloroethyl p-nitrophenyl” is a chemical compound with the molecular formula C8H9ClO2S . It is also known by other names such as “2-Chloroethyl Phenyl Sulfone”, “(2-Chloroethyl)sulfonylbenzene”, and "(2-Chloroethyl)sulphonylbenzene" .


Molecular Structure Analysis

The molecular structure of “Sulfone, 2-chloroethyl p-nitrophenyl” consists of a sulfone group (SO2) attached to a benzene ring via a 2-chloroethyl group . The average mass of the molecule is 204.674 Da . Further structural analysis would require more specific data or computational modeling .

Scientific Research Applications

Electrochemical Properties

  • The electrochemical reduction of p-nitrophenyl methyl sulfone has been investigated, showing that the electrogenerated radical anions of these compounds do not undergo classic two-electron cleavage of the aliphatic carbon-sulfur bond, leading to unexpected chemical processes (Pilard et al., 2001).

Photochemical Reactions

  • Studies on 2-nitrophenyl phenyl sulfoxide reveal its transformation into 2-nitrosophenyl phenyl sulfone upon irradiation, demonstrating the potential of these compounds in photochemical rearrangements (Tanikaga & Kaji, 1973).

Molecular Conformation and Stability

  • Research into 2,2-Dimethyl-1-(Para-nitrophenyl)propyl Mesityl Sulfone has revealed insights into its conformational interconversions in solution, with implications for understanding the stability and reactivity of these compounds (Field et al., 1988).

Synthesis and Chemical Reactions

  • Various studies have investigated the synthesis and reactions of different sulfone compounds, elucidating their potential in creating new chemical entities. For instance, 2-Halovinyl aryl sulfones have been explored as new coupling reagents for carboxamide formation (Shimagaki et al., 1983).

Aggregation Studies

  • Sulfonates like p-nitrophenyl esters of butylsulfonate have been analyzed for their aggregating tendencies, contributing to our understanding of the properties of sulfur-containing compounds (史济良 et al., 1997).

Crystallography

  • Crystallographic studies of compounds like 2,6-dimethylphenyl 4-nitrophenyl sulfone have provided insights into their molecular structures, which is crucial for understanding their chemical behavior (Jeyakanthan et al., 1998).

Pesticidal Activity

  • Research into derivatives of phenyl tribromomethyl sulfone as potential pesticides has opened up new avenues for the development of novel compounds in agricultural chemistry (Borys et al., 2012).

Nanofiltration and Polymer Science

  • Studies on nanofiltration properties of membranes prepared from sulfonated nitro-polyphenylsulfone highlight the applications of these compounds in materials science and engineering (Brami et al., 2017).

properties

IUPAC Name

1-(2-chloroethylsulfonyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-5-6-15(13,14)8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIHTHZQXELBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214857
Record name Sulfone, 2-chloroethyl p-nitrophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfone, 2-chloroethyl p-nitrophenyl

CAS RN

6461-63-8
Record name Sulfone, 2-chloroethyl p-nitrophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, 2-chloroethyl p-nitrophenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfone, 2-chloroethyl p-nitrophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB De Witt - 1953 - books.google.com
Although a very large number of materials have been tested or used as"'rodenticides," relatively few have proved successful for this purpose. The reasons which may be advanced for …
Number of citations: 3 books.google.com

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